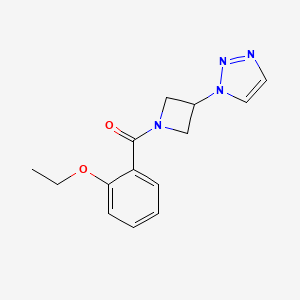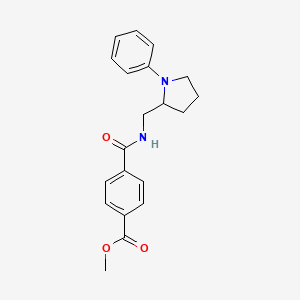
Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used in the design of a wide range of pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a phenyl group, and a benzoate ester group. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s properties and biological activity .Aplicaciones Científicas De Investigación
Crystal Engineering and Phase Transition
Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate has been explored in the field of crystal engineering. A study by Johnstone et al. (2010) discusses the transformation of a high-Z′ structure under high pressure, indicating the compound's utility in studying molecular conformations and crystal packing.
Electropolymerization and Capacitive Behavior
The compound has been utilized in electropolymerization studies. Ates et al. (2015) synthesized and characterized this compound and investigated its polymerization on electrodes, revealing insights into its capacitive behavior and potential applications in supercapacitors and biosensors (Ates et al., 2015).
Radiochemistry and Imaging Agents
Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled derivatives of this compound, exploring its application as a positron emission tomography (PET) radiotracer for imaging in Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Molecular and Crystal Structure Analysis
The study of the molecular and crystal structure of zwitterionic derivatives of this compound has provided insights into hydrogen bonding and π–π stacking interactions, enhancing the understanding of molecular interactions in crystallography (Kumar et al., 2017).
Antibacterial Activity
The compound has been explored for its potential antibacterial properties. El-Haggar et al. (2015) synthesized novel derivatives and evaluated their effectiveness against various bacterial strains, contributing to the search for new antibacterial agents (El-Haggar et al., 2015).
Anti-Proliferative Agents in Cancer Research
Soni et al. (2015) designed and synthesized derivatives as potential anti-cancer agents, conducting a comprehensive study of their anti-proliferative activity, demonstrating the compound's relevance in cancer research (Soni et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 4-[(1-phenylpyrrolidin-2-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-20(24)16-11-9-15(10-12-16)19(23)21-14-18-8-5-13-22(18)17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVSQPZUCHFPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

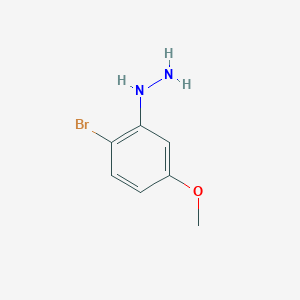
![2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2809377.png)

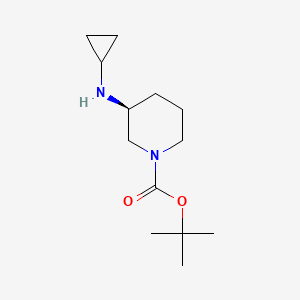

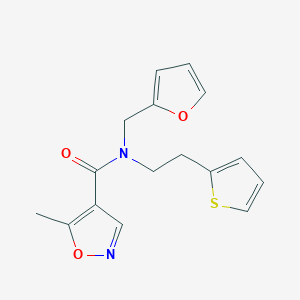

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2809385.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide](/img/structure/B2809386.png)
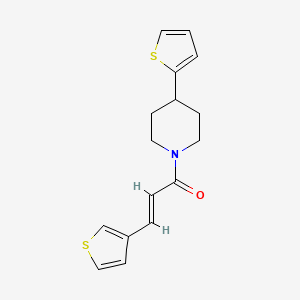
![4-(4-bromobenzyl)-2-(2,5-difluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2809389.png)
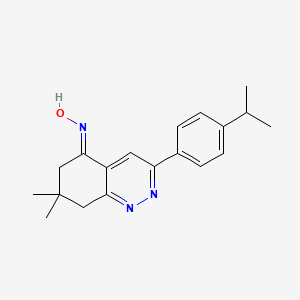
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2809392.png)
